An In-depth Technical Guide to 1-Cyclopropyl-1H-pyrazol-4-amine: Chemical Properties and Applications in Drug Discovery
An In-depth Technical Guide to 1-Cyclopropyl-1H-pyrazol-4-amine: Chemical Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclopropyl-1H-pyrazol-4-amine is a heterocyclic amine that has garnered significant interest in medicinal chemistry as a versatile scaffold for the development of potent and selective kinase inhibitors. Its unique structural features allow for favorable interactions within the ATP-binding sites of various kinases, leading to the modulation of key signaling pathways implicated in diseases such as cancer and fibrosis. This technical guide provides a comprehensive overview of the known chemical properties of 1-Cyclopropyl-1H-pyrazol-4-amine, detailed experimental protocols for its synthesis and biological evaluation, and a discussion of its application in targeting critical cellular signaling pathways.
Chemical and Physical Properties
Precise experimental data for the free base form of 1-Cyclopropyl-1H-pyrazol-4-amine is limited in publicly available literature. However, data for its hydrochloride and dihydrochloride salts, along with predicted properties for the free base, provide valuable insights into its physicochemical profile.
| Property | Value | Source | Notes |
| Molecular Formula | C₆H₉N₃ | PubChem[1] | For the free base. |
| Molecular Weight | 123.16 g/mol | PubChem[2] | For the free base. |
| 159.62 g/mol | ChemSrc[3] | For the hydrochloride salt. | |
| 196.07 g/mol | CymitQuimica[4] | For the dihydrochloride salt. | |
| Appearance | - | - | Data not available for the free base. |
| Melting Point | Not available | - | - |
| Boiling Point | Not available | - | - |
| pKa | Not available | - | - |
| Solubility | More soluble in organic solvents like ethanol, methanol, and acetone. | Solubility of Things[5] | General solubility for pyrazoles. |
| Predicted XlogP | 0.0 | PubChemLite[1] | A measure of lipophilicity. |
| Mass Spectrometry | [M+H]⁺: 124.08693, [M+Na]⁺: 146.06887 | PubChemLite[1] | Predicted collision cross section values. |
Experimental Protocols
Synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine
A plausible synthetic route to 1-Cyclopropyl-1H-pyrazol-4-amine can be adapted from general pyrazole synthesis methodologies, such as the Knorr pyrazole synthesis, followed by functional group manipulations.
Step 1: Synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol.
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Addition of Reagents: Add a base, for example, sodium acetate (1.2 equivalents), to the solution to liberate the free hydrazine. Subsequently, add a solution of a suitable three-carbon synthon bearing a nitro group, such as 2-nitro-1,3-propanediol diacetate, in ethanol dropwise at room temperature.
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Reaction and Work-up: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 1-cyclopropyl-4-nitro-1H-pyrazole.
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Purification: The crude product can be purified by flash column chromatography on silica gel.
Step 2: Reduction of the Nitro Group to an Amine
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Reaction Setup: Dissolve the 1-cyclopropyl-4-nitro-1H-pyrazole (1.0 equivalent) in a solvent such as ethanol or methanol in a flask suitable for hydrogenation.
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Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
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Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously at room temperature.
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Monitoring and Work-up: The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield 1-cyclopropyl-1H-pyrazol-4-amine.
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Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Kinase Inhibitor Screening Protocol
Given its prevalence as a scaffold in kinase inhibitors, a general protocol for evaluating the inhibitory activity of 1-cyclopropyl-1H-pyrazol-4-amine derivatives is provided.
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Kinase Assay: The inhibitory activity of the compound is assessed using a biochemical kinase assay. This can be a radiometric assay using ³³P-ATP, or a non-radiometric assay such as an ADP-Glo™ Kinase Assay.
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Assay Components: The assay typically includes the purified kinase enzyme (e.g., TGF-βR1/ALK5, Aurora A, CDK2), a suitable substrate (e.g., a specific peptide or protein), and ATP.
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Procedure:
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The compound is serially diluted to various concentrations.
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The kinase, substrate, and compound are incubated together in an appropriate assay buffer.
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The kinase reaction is initiated by the addition of ATP.
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The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 °C).
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The reaction is then stopped, and the amount of product formed (phosphorylated substrate) is quantified.
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Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC₅₀ value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Biological Activity and Signaling Pathways
Derivatives of 1-cyclopropyl-1H-pyrazol-4-amine have been identified as potent inhibitors of several protein kinases, playing crucial roles in cell signaling and disease progression.
Inhibition of the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis.[6][7] Its dysregulation is implicated in cancer and fibrosis.[3][8] Pyrazole-based inhibitors, including derivatives of the 1-cyclopropyl-1H-pyrazol-4-amine scaffold, have been shown to be potent inhibitors of the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[3][6] These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of ALK5 and preventing the phosphorylation of downstream SMAD proteins, thereby blocking the signaling cascade.[6]
Caption: TGF-β Signaling Pathway and Inhibition by Pyrazole Derivatives.
Inhibition of Other Kinases
The 1-cyclopropyl-1H-pyrazol-4-amine scaffold has also been incorporated into inhibitors targeting other kinase families:
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Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. The multi-targeted kinase inhibitor AT9283, which contains a pyrazol-4-yl urea moiety, potently inhibits Aurora A and Aurora B kinases.[9]
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Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation. Pyrazole-based compounds have been developed as potent inhibitors of CDK2, which is a target for cancer therapy.[10]
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Janus Kinases (JAKs): The JAK-STAT signaling pathway is involved in immunity and inflammation. Pyrazole derivatives have been investigated as inhibitors of JAKs.[11]
Experimental Workflow for Kinase Inhibitor Discovery
The discovery and development of kinase inhibitors based on the 1-cyclopropyl-1H-pyrazol-4-amine scaffold typically follows a structured workflow.
Caption: General Workflow for Kinase Inhibitor Discovery and Development.
Conclusion
1-Cyclopropyl-1H-pyrazol-4-amine is a valuable building block in modern medicinal chemistry. Its favorable properties make it an attractive core for the design of kinase inhibitors targeting a range of diseases. While comprehensive experimental data for the parent compound is still emerging, the extensive research into its derivatives underscores its importance and potential in the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals working with this promising chemical entity.
References
- 1. PubChemLite - 1-cyclopropyl-1h-pyrazol-4-amine (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 2. 4-cyclopropyl-1H-pyrazol-3-amine | C6H9N3 | CID 23569310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
